Krypton difluoride

Catalog No.
S1509160
CAS No.
13773-81-4
M.F
F2K
M. Wt
121.79 g/mol
Availability
Inquiry
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Krypton difluoride

CAS Number

13773-81-4

Product Name

Krypton difluoride

IUPAC Name

difluorokrypton

Molecular Formula

F2K

Molecular Weight

121.79 g/mol

InChI

InChI=1S/F2Kr/c1-3-2

InChI Key

QGOSZQZQVQAYFS-UHFFFAOYSA-N

SMILES

F[Kr]F

Canonical SMILES

F[Kr]F

Krypton difluoride, with the chemical formula KrF2_2, is a notable compound formed from the noble gas krypton and fluorine. It was first synthesized in 1963 and is recognized as the only stable compound of krypton. At room temperature, krypton difluoride appears as a volatile, colorless solid that can decompose when exposed to heat. The molecular structure of krypton difluoride is linear, featuring Kr−F bond lengths of approximately 188.9 picometers. This compound is characterized by its weak Kr–F bond energy, making it an effective source of reactive atomic fluorine, which is more potent than elemental fluorine itself due to the lower bond energy associated with krypton difluoride .

, including:

  • Oxidation Reactions: Krypton difluoride can oxidize metals to high oxidation states. For instance, it can oxidize gold to its maximum oxidation state of +5:
    7KrF2+2Au2KrF+AuF6+5Kr7\text{KrF}_2+2\text{Au}\rightarrow 2\text{KrF}+\text{AuF}_6^{-}+5\text{Kr}
  • Formation of Cations: When reacting with strong Lewis acids, krypton difluoride forms cationic species such as KrF+^+ and Kr2_2F3+_3^+. These cations can further react with other halides:
    KrF2+SbF5[KrF+][SbF6]\text{KrF}_2+\text{SbF}_5\rightarrow [\text{KrF}^+][\text{SbF}_6^-]
  • Decomposition: Krypton difluoride decomposes at room temperature, losing fluorine and forming krypton gas:
    KrF2Kr+F2\text{KrF}_2\rightarrow \text{Kr}+F_2

Several methods have been developed for synthesizing krypton difluoride:

  • Electrical Discharge: The initial method involves mixing krypton and fluorine gases at low pressures (40-60 torr) and applying an electric discharge. This method yields krypton difluoride but has variable success rates.
  • Photoionization: This method utilizes ultraviolet light to excite a mixture of solid krypton and liquid fluorine at low temperatures (around 77 K) to form krypton difluoride.
  • Proton Bombardment: In this method, proton bombardment of a krypton-fluorine mixture also leads to the formation of krypton difluoride .

Krypton difluoride has several specialized applications:

  • Fluorinating Agent: Due to its strong oxidizing properties, it is used in synthesizing other fluorinated compounds, including xenon hexafluoride (XeF6_6) and various metal fluorides.
  • Research Tool: Krypton difluoride serves as a reagent in chemical research for studying reaction mechanisms involving highly reactive species.
  • Laser Technology: It is utilized in certain types of lasers, particularly those designed for nuclear fusion research .

Krypton difluoride interacts with various Lewis acids and other halides, forming complex salts that exhibit unique properties. For example:

  • Reaction with Strong Lewis Acids: Krypton difluoride reacts with pentafluorides from Group 15 elements (e.g., antimony pentafluoride) to form stable cationic complexes like [KrF^+][SbF6_6^-].
  • Formation of Radicals: Under specific conditions (e.g., irradiation), it can generate radicals such as the krypton monofluoride radical (KrF•), which has been studied for its stability and reactivity .

Krypton difluoride stands out among noble gas compounds due to its unique ability to form stable bonds with highly electronegative elements like fluorine. Here are some similar compounds for comparison:

CompoundFormulaUnique Features
Xenon tetrafluorideXeF4_4More stable than krypton difluoride; forms various xenon compounds.
Radon tetrafluorideRnF4_4Highly radioactive; less studied due to radon's scarcity.
Argon fluorideArFRarely forms stable compounds; primarily studied theoretically.
Krypton tetrafluorideKrF4_4Hypothetical compound; not isolated but predicted to exist under specific conditions.

Krypton difluoride's ability to act as both an oxidizing agent and a source of reactive fluorine sets it apart from these other noble gas compounds, which generally do not exhibit such reactivity .

Electrical Discharge Techniques in KrF₂ Formation

Electrical discharge represents the first successful method for synthesizing krypton difluoride. This technique involves subjecting gaseous mixtures of fluorine (F₂) and krypton (Kr) to high-voltage arcs, which induce ionization and subsequent recombination reactions.

Reaction Parameters and Yield Optimization

  • Gas Ratios: Optimal production occurs at F₂:Kr molar ratios between 1:1 and 2:1.
  • Pressure Range: Systems operate at 40–60 torr to balance reaction kinetics and product stability.
  • Energy Input: Discharge energies exceeding 10 kV catalyze the dissociation of F₂ into atomic fluorine, which reacts with krypton to form KrF₂.

Mechanistic Insights

The process initiates with electron impact ionization of krypton:
$$
\text{Kr} + e^- \rightarrow \text{Kr}^+ + 2e^-
$$
Subsequent reactions with fluorine radicals yield the intermediate $$\text{KrF}^+$$, which combines with additional fluorine to form KrF₂:
$$
\text{Kr}^+ + \text{F}2 \rightarrow \text{KrF}^+ + \text{F}^-
$$
$$
\text{KrF}^+ + \text{F}^- \rightarrow \text{KrF}
2
$$

Table 1: Electrical Discharge Synthesis Parameters

ParameterValue/RangeSource
F₂:Kr Ratio1:1 to 2:1
Pressure40–60 torr
Production Rate~0.25 g/h
Primary LimitationVariable yield

Proton Bombardment Approaches for High-Yield Production

Proton bombardment enables higher yields of KrF₂ by leveraging high-energy particle interactions.

Experimental Setup

  • Proton Beam Energy: 10 MeV protons irradiate Kr/F₂ mixtures at 133 K.
  • Temperature Control: Cryogenic conditions prevent thermal decomposition of KrF₂.

Reaction Dynamics

Proton collisions generate ionized krypton ($$\text{Kr}^+$$) and fluorine radicals, which recombine exothermically:
$$
\text{Kr} + \text{H}^+ \rightarrow \text{Kr}^+ + \text{H}^-
$$
$$
\text{Kr}^+ + 2\text{F}^- \rightarrow \text{KrF}_2
$$
This method achieves production rates up to 1 g/h but requires specialized infrastructure, such as cyclotrons, to generate proton beams.

Table 2: Proton Bombardment Conditions

ParameterValue/RangeSource
Proton Energy10 MeV
Temperature133 K
Production Rate~1 g/h
Key ChallengeCyclotron dependency

Photochemical Synthesis Under Controlled UV Irradiation

UV-driven photolysis offers a scalable route to KrF₂ by exploiting the photodissociation of fluorine.

Wavelength Specificity

  • Optimal Range: 303–313 nm UV light maximizes F₂ dissociation while minimizing KrF₂ degradation.
  • Reaction Vessels: Quartz (170 nm cutoff) or Vycor (210 nm cutoff) filters enhance yield by blocking shorter wavelengths.

Mechanistic Pathway

UV irradiation cleaves F₂ into atomic fluorine:
$$
\text{F}2 \xrightarrow{h\nu} 2\text{F}^-
$$
Krypton then reacts with fluorine radicals in a three-body collision:
$$
\text{Kr} + 2\text{F}^- \rightarrow \text{KrF}
2
$$
Studies report production rates of 1.22 g/h under ideal conditions.

Table 3: Photochemical Synthesis Parameters

ParameterValue/RangeSource
UV Wavelength303–313 nm
Filter MaterialQuartz/Vycor
Production Rate~1.22 g/h
Yield DeterminantSpectral purity

Cryogenic Matrix Isolation Strategies for Intermediate Stabilization

Matrix isolation stabilizes reactive intermediates during KrF₂ synthesis, enabling detailed spectroscopic analysis.

Methodology

  • Matrix Composition: Noble gases (argon, krypton) or nitrogen form inert matrices at 15–20 K.
  • Photolysis Step: UV irradiation of trapped Kr/F₂ mixtures induces fluorine dissociation and subsequent recombination.

Key Advantages

  • Intermediate Trapping: Short-lived species like $$\text{KrF}^+$$ are stabilized for characterization.
  • Reaction Control: Stepwise photolysis allows isolation of specific reaction pathways.

Table 4: Matrix Isolation Conditions

ParameterValue/RangeSource
Matrix MaterialAr, Kr, N₂
Temperature15–20 K
Photolysis SourceUV (200–400 nm)
ApplicationIntermediate analysis

X-Ray Diffraction Studies of α-KrF₂ Polymorphs

The low-temperature α-phase of KrF₂ crystallizes in the tetragonal space group I4/mmm with unit cell parameters a = 4.1790(6) Å, c = 6.489(1) Å, and a unit cell volume of 113.32(3) ų [1]. The structure features linear KrF₂ molecules aligned along the crystallographic c-axis, with terminal Kr–F bond lengths of 1.765(3)–1.774(6) Å. These bonds are significantly shorter than the bridging Kr–F interactions observed in related salts such as [KrF][AsF₆], where bridging bonds extend to 2.089(6)–2.140(3) Å [1]. The elongation in bridging bonds arises from reduced bond order and increased electron density delocalization across multiple centers.

Comparative analysis of isomorphous salts [KrF][MF₆] (M = As, Sb, Bi) reveals monoclinic symmetry (P2₁/c) with unit cell volumes expanding proportionally to the anion size (Table 1) [1]. The KrF⁺ cation maintains consistent terminal bond lengths across these structures, underscoring its stability despite varying counterions.

Table 1: Crystallographic Parameters of α-KrF₂ and Related Salts

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
α-KrF₂I4/mmm4.1790-6.489-113.32
[KrF][AsF₆]P2₁/c5.175310.201910.576395.298556.02
[KrF][SbF₆]P2₁/c5.292210.44410.79694.693594.73
[KrF][BiF₆]P2₁/c5.33610.51311.04694.79617.6

The structural rigidity of α-KrF₂ contrasts with the flexibility of Kr₂F₃⁺ cations in salts like [Kr₂F₃][SbF₆]·KrF₂, which adopt triclinic (P1) symmetry with distorted geometries [1]. These variations highlight the interplay between cation-anion interactions and lattice packing constraints.

Raman Spectral Analysis of Terminal vs Bridging Kr–F Bonds

The linear geometry of KrF₂, as confirmed by X-ray diffraction [1], predicts three vibrational modes: symmetric stretch (ν₁), bending (ν₂), and asymmetric stretch (ν₃). Raman spectroscopy of gaseous KrF₂ is expected to exhibit ν₁ and ν₃ modes, while the bending mode (ν₂) is Raman-inactive due to symmetry considerations [2]. Terminal Kr–F bonds, with their shorter lengths (1.765–1.774 Å), are anticipated to produce high-frequency stretching vibrations (>500 cm⁻¹), whereas bridging bonds (2.027–2.140 Å) would yield lower frequencies (<400 cm⁻¹) [1].

In salts containing KrF⁺ cations, the disparity between terminal and bridging bonds creates distinct spectral signatures. For instance, the terminal Kr–F stretch in [KrF][AsF₆] is theoretically separable from AsF₆⁻ anion modes, though experimental Raman data for these compounds is not available in the provided sources. The absence of bending modes in linear KrF₂ further simplifies the spectral profile, contrasting with bent structures that would activate additional vibrational bands.

Mössbauer Spectroscopy Insights into Quadrupole Coupling Effects

Mössbauer spectroscopy, a technique sensitive to electric field gradients (EFG) at atomic nuclei, has not been experimentally applied to KrF₂ in the reviewed literature. This gap likely stems from the nuclear properties of krypton isotopes: natural krypton contains only 11.5% of ⁸³Kr, which possesses a nuclear spin (I = 9/2) suitable for Mössbauer studies [1]. The quadrupole coupling constant (e²qQ/h) for ⁸³Kr in KrF₂ could theoretically be derived from the EFG generated by its asymmetric electron density.

In the linear KrF₂ molecule, the EFG along the molecular axis would arise from the polarization of krypton’s electron cloud by the electronegative fluorine atoms. A non-zero quadrupole splitting is anticipated due to the cylindrical symmetry of the EFG, though its magnitude remains unquantified without experimental data. Comparative studies with octahedral KrF⁺ salts might reveal anion-induced EFG perturbations, but such investigations are absent in the current dataset.

UNII

A91DJL4OJC

Other CAS

13773-81-4

Wikipedia

Krypton difluoride

General Manufacturing Information

Krypton fluoride (KrF2): INACTIVE

Dates

Modify: 2023-07-17

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